5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H24ClN3O4S and its molecular weight is 389.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gastrointestinal Motility Enhancement
This compound has been evaluated for its effect on gastrointestinal motility, particularly due to its action as a selective serotonin 4 (5-HT4) receptor agonist. Benzamide derivatives, including similar structures, have shown promise in accelerating gastric emptying and increasing the frequency of defecation. This suggests potential applications in the development of prokinetic agents that are effective on both the upper and lower gastrointestinal tract, offering an innovative approach to treat various motility disorders without the common side effects associated with 5-HT3- and dopamine D2 receptor-binding affinity (Sonda, Katayama, Kawahara, Sato, Asano, 2004).
Serotonin Receptor Agonism and Antagonism
Research into benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid has identified potent 5-HT4 receptor agonists, highlighting the compound's relevance in studying neurotransmitter systems. This includes the modulation of serotonin (5-HT) but suggests a partial agonist profile for these compounds, which could be crucial for developing new treatments for conditions influenced by serotonin levels, such as certain gastrointestinal and psychiatric disorders (Yang, Soulier, Sicsic, Mathé-Allainmat, Brémont, Croci, Cardamone, Aureggi, Langlois, 1997).
Corrosion Inhibition
Piperidine derivatives, including structures analogous to the given compound, have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations suggest these derivatives can significantly inhibit corrosion, which might extend to similar compounds. This research indicates potential applications in materials science, particularly in developing new corrosion inhibitors for industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, Islam, 2016).
Properties
IUPAC Name |
5-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-8-6-12(7-9-20)11-18-16(21)14-10-13(17)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTLGXLNDUZIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.